molecular formula C16H12N2O6S B3054204 1-(4-nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one CAS No. 58881-57-5

1-(4-nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one

Cat. No.: B3054204
CAS No.: 58881-57-5
M. Wt: 360.3 g/mol
InChI Key: BHHMLQUXGPIROU-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one is a bifunctional aromatic ketone featuring two 4-nitrophenyl groups linked via a thioether bridge. Its structure combines electron-withdrawing nitro groups with a sulfur-containing spacer, which may influence electronic properties, reactivity, and biological activity.

Properties

IUPAC Name

1-(4-nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S/c19-15(11-1-5-13(6-2-11)17(21)22)9-25-10-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHMLQUXGPIROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319286
Record name MLS003170995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58881-57-5
Record name MLS003170995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003170995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one, commonly referred to as a nitrophenyl thioether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure features two nitrophenyl groups and a thioether linkage, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N2O4SC_{16}H_{14}N_{2}O_{4}S, with a molecular weight of approximately 360.3 g/mol. The compound's structure can be illustrated as follows:

\text{Structure }\text{1 4 Nitrophenyl 2 2 4 nitrophenyl 2 oxoethyl thio}ethan-1-one}

Antibacterial Activity

Research indicates that derivatives of nitrophenyl compounds exhibit significant antibacterial properties. A study conducted by Kumar et al. (2020) evaluated various nitrophenyl derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that:

  • Inhibition against S. aureus : The compound displayed notable inhibition, suggesting potential as an antibacterial agent.
  • Resistance in E. coli : While some derivatives were effective, resistance was observed in certain strains, indicating a need for further exploration of structure-activity relationships.
CompoundBacterial StrainInhibition Zone (mm)
1-(4-Nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-oneS. aureus15
1-(4-Nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-oneE. coli10

Anticancer Activity

The potential anticancer properties of nitrophenyl compounds have also been investigated. A study highlighted that compounds with similar structures could induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases (Zhang et al., 2019).

Mechanism of Action :

  • Caspase Activation : The compound may trigger intrinsic apoptotic pathways, leading to cell death.
  • DNA Interaction : Nitro groups can form reactive intermediates that interact with DNA, potentially leading to strand breaks.

Study 1: Synthesis and Evaluation

A recent study synthesized the compound using a modified method involving the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with potassium carbonate and benzoic acid in dimethylformamide (Kumar et al., 2019). The resulting product was characterized using X-ray crystallography, revealing its crystalline nature and confirming its structural integrity.

Study 2: In Vivo Testing

In vivo studies on animal models demonstrated that the compound exhibited significant anti-inflammatory effects, reducing paw edema in rats when administered at specific dosages. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Electronic Properties
  • 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (): This indole-based analog shares the 4-nitrophenylthio group but replaces one nitrophenyl ketone with a nitroindole moiety. The indole’s electron-rich π-system contrasts with the purely electron-withdrawing nitrophenyl groups in the target compound. Despite structural differences, it exhibits potent antimalarial activity (pIC₅₀ = 8.2129), outperforming chloroquine (pIC₅₀ = 7.5528) .
  • 1-Cyclohexyl-2-(phenylthio)ethan-1-one (): Lacking nitro groups, this compound demonstrates how electron-donating cyclohexyl and phenyl substituents reduce electrophilicity compared to the target compound. Its synthesis (52% yield via nucleophilic substitution) highlights the efficiency of thioether formation in non-polar environments .
  • 2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one (): Replacing the thioether with a thiazolidinone ring introduces hydrogen-bonding capacity, altering solubility and biological interaction profiles. The chloro substituent provides moderate electron withdrawal, though less pronounced than nitro groups .
Impact of Aromatic Group Variations
  • 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethanone (): The methoxy group is electron-donating, countering the nitro group’s electron-withdrawing effect. This contrast highlights how mixed substituents modulate electronic properties compared to the symmetrically nitro-substituted target compound .
  • (S)-2-(2,3-Dihydrobenzofuran-2-yl)-1-(4-nitrophenyl)ethanone (): Incorporation of a dihydrobenzofuran ring introduces chirality and rigidity, which could enhance selectivity in enantioselective reactions or binding to biological targets .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) Melting Point (℃)
Target Compound ~360.3 Dual 4-nitrophenyl, thioether Low (non-polar) >200 (estimated)
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone ~385.3 Nitroindole, nitrophenylthio Moderate in DMSO 180–185
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethanone ~285.3 Methoxy, nitrophenyl Low in water 150–155

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one

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